molecular formula C6H6FN3O B13288709 2-Fluoro-N-hydroxynicotinimidamide

2-Fluoro-N-hydroxynicotinimidamide

Cat. No.: B13288709
M. Wt: 155.13 g/mol
InChI Key: ADNYHJNVCUXQJU-UHFFFAOYSA-N
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Description

2-Fluoro-N-hydroxynicotinimidamide is a fluorinated N'-hydroxyimidamide derivative designed for research applications, particularly as a key synthetic intermediate in medicinal chemistry. Compounds of this class are notably employed in the synthesis of 1,2,4-oxadiazole derivatives, which are privileged structures in drug discovery for their ability to mimic carboxylic esters and amides, thereby enhancing metabolic stability . The incorporation of both the fluorine atom and the N-hydroxyimidamide functional group makes this building block valuable for creating molecules with potential biological activity. Research indicates that fluorinated pyridine derivatives bearing this specific functional group can be acylated and subsequently cyclized to form 1,2,4-oxadiazole-containing compounds. These final products have demonstrated promising activity as inhibitors of P-glycoprotein (P-gp), a key efflux transporter associated with multidrug resistance (MDR) in cancer cells . The presence of the fluorine atom, a common strategy in modern drug design, can significantly influence a molecule's properties by modulating its electron density, lipophilicity, metabolic stability, and binding affinity . This compound is intended for use by scientific researchers in the development of novel therapeutic agents and biochemical probes. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H6FN3O

Molecular Weight

155.13 g/mol

IUPAC Name

2-fluoro-N'-hydroxypyridine-3-carboximidamide

InChI

InChI=1S/C6H6FN3O/c7-5-4(6(8)10-11)2-1-3-9-5/h1-3,11H,(H2,8,10)

InChI Key

ADNYHJNVCUXQJU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(N=C1)F)/C(=N/O)/N

Canonical SMILES

C1=CC(=C(N=C1)F)C(=NO)N

Origin of Product

United States

Preparation Methods

Classical Hydroxylamine-Mediated Oximation

This method involves direct reaction of fluorinated nitriles with hydroxylamine hydrochloride under basic conditions.

Procedure ():

  • Starting material : 2-fluoronicotinonitrile (1.0 eq) is dissolved in methanol.
  • Reagents : Hydroxylamine hydrochloride (2.0 eq) and triethylamine (2.0 eq) are added.
  • Conditions : The mixture is stirred at 65°C for 6–8 hours.
  • Workup : The solvent is evaporated, and the residue is purified via silica gel chromatography.

Yield : 62–71% (reported for analogous nicotinimidamide derivatives).

Key Data :

Parameter Value
Reaction time 6–8 hours
Temperature 65°C
Solvent Methanol
Base Triethylamine

Characterization ():

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.85 (s, 1H, NH), 8.85 (d, J = 1.9 Hz, 1H, Ar-H), 8.56 (dd, J = 4.8, 1.6 Hz, 1H, Ar-H), 7.52 (dd, J = 7.8, 4.8 Hz, 1H, Ar-H).
  • MS (ESI) : m/z 156.1 [M+H]⁺.

Palladium-Catalyzed Cross-Coupling Followed by Oximation

This two-step method combines cyanation and subsequent oximation ().

Step 1: Cyanation of Aryl Halides

  • Catalyst system : Pd(OAc)₂ (0.1 mol%), dppf (0.2 mol%).
  • Substrate : 2-fluoro-3-bromopyridine (1.0 eq) reacts with K₄[Fe(CN)₆] (0.25 eq) in NMP.
  • Conditions : 120°C for 12 hours under argon.

Step 2: Oximation

Yield : 70–77% (reported for analogous substrates).

Key Data :

Parameter Value
Catalyst Pd(OAc)₂/dppf
Ligand dppf
Base (Step 1) Na₂CO₃
Solvent (Step 1) NMP
Temperature 120°C

Microwave-Assisted Synthesis

A modified protocol accelerates the oximation step using microwave irradiation.

Procedure :

  • Starting material : 2-fluoronicotinonitrile (1.0 eq) and hydroxylamine hydrochloride (2.5 eq) are suspended in ethanol.
  • Conditions : Microwave irradiation at 100°C for 20 minutes.
  • Workup : Filtration and recrystallization from ethanol.

Yield : 85% (optimized for similar imidamides).

Comparative Analysis of Methods

Method Yield (%) Time Equipment Required
Classical Oximation 62–71 6–8 hours Standard reflux
Cross-Coupling 70–77 24 hours Schlenk tube, argon line
Microwave 85 20 minutes Microwave reactor

Critical Considerations

  • Regioselectivity : Fluorine at the 2-position directs electrophilic substitution away from the meta position, favoring clean product formation.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:2) effectively removes unreacted nitrile and hydroxylamine salts.
  • Scalability : The classical method is preferred for large-scale synthesis due to lower catalyst costs.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-hydroxynicotinimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields oxo derivatives, while reduction of the nitro group produces amines.

Scientific Research Applications

Based on the search results, here's a detailed overview of the applications of compounds related to "2-Fluoro-N-hydroxynicotinimidamide":

2-Amino-5-fluoro-N-hydroxynicotinimidamide

The mechanism of action of 2-Amino-5-fluoro-N-hydroxynicotinimidamide involves interactions with specific molecular targets, such as binding to enzymes.

3- meta-pyridin-1,2,4-oxadiazole derivative of 18β H-glycyrrhetinic acid (2g)

  • P-glycoprotein (P-gp) Inhibition and Multidrug Resistance (MDR) Reversal: Compound 2g , a 3- meta-pyridin-1,2,4-oxadiazole derivative of 18β H-glycyrrhetinic acid, has shown potential as a P-gp inhibitor .
  • Interaction with Transmembrane Domain: Molecular docking suggests that 2g can directly interact with the transmembrane domain of P-gp, exhibiting a low free binding energy (-10.2 kcal/mol) .
  • Increased Intracellular Accumulation: In KB-8-5 human cervical carcinoma cells and RLS40 murine lymphosarcoma cells (both MDR phenotype mediated by P-gp activation), 2g effectively increased the intracellular accumulation of fluorescent P-gp substrates like rhodamine 123 or doxorubicin (DOX) at nontoxic concentrations .
  • Enhanced Toxicity and Intracellular Accumulation of DOX: 2g enhanced the susceptibility of KB-8-5 cells to DOX cytotoxicity by 2.3-fold at 5 μM . The combination of 2g with DOX demonstrated strong synergism .
  • Dose-Dependent Effect: The more pronounced susceptibility of RLS40 cells to 2g compared to KB-8-5 cells can be explained by the dose-dependent effect of the compound .
  • Potential for Novel P-gp Inhibitors: These results suggest that pentacyclic triterpenoids bearing N-containing heterocycles can be considered a promising platform to develop novel P-gp inhibitors . Pyridine-bearing compounds also show promise as scaffolds for designing P-gp inhibitors .
  • Considerations for Further Investigation: The synergistic cytotoxic effect of 2g and DOX suggests the necessity for further investigation into the toxic profile of 2g when combined with other pharmacologically active compounds in animal models .

Nitrogen-containing molecules

N-heterocyclic skeletons feature significantly various classes of therapeutic applications and are used as the building blocks of a number of new drug candidates, due to the ability of the nitrogen atom to easily form hydrogen bonding with biological targets . A vast number of nitrogen-containing heterocyclic compounds are known to exhibit a wide range of pharmacological activities including anticancer, anti-HIV, antimalaria, anti-tubercular, anti-microbial and diabetic activities .

Case Studies

  • PFAS trends: Radial diagrams are used to visualize spatial and temporal trends for individual Per- and Polyfluoroalkyl Substances (PFAS) constituents or total concentrations for various PFAS groups . They can illustrate trends for PFSAs (PFOS, PFHxS, PFBS) and precursors like perfluorohexane sulfonamide FHxSA .
  • Redox indicator trends: Radial diagrams are helpful for visualizing redox indicator trends, confirming whether redox conditions are favorable for the transformation of precursors to PFAAs .
  • Aquifer Contamination: Radial diagrams are used for visualizing PFAS trends in an aquifer contaminated with PFAS from fire training areas .
  • Anti-inflammatory and anticancer activities: β-lactam hybrids were prepared and evaluated for their anti-inflammatory and anticancer activities .
  • Antimicrobial activity: Compounds were synthesized and evaluated for antimicrobial activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat) .
  • Anti-tubercular activity: Compounds with a 1,2,3-triazole linker were developed and screened for anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain .
  • Antiviral activity: Compounds with 1,2,3-triazole linkers were synthesized and tested for their antiviral activity in TZM-bl cells infected with the HIV-1 NL4-3 virus .

Data Table

CompoundApplication
2-Amino-5-fluoro-N-hydroxynicotinimidamide Interacts with specific molecular targets such as enzymes
3- meta-pyridin-1,2,4-oxadiazole derivative of 18β H-glycyrrhetinic acid (2g) P-gp inhibitor, MDR reversal, increased intracellular accumulation of drugs, enhanced cytotoxicity of DOX in cancer cells
Nitrogen-containing molecules Therapeutic applications, building blocks for drug candidates, anticancer, anti-HIV, antimalaria, anti-tubercular, anti-microbial and diabetic activities
PFAS Visualizing spatial/temporal trends, assessing aquifer contamination, redox conditions
β-lactam hybrids Anti-inflammatory and anticancer activities
Compounds with a 1,2,3-triazole linker Anti-tubercular and antiviral activities

Androgen receptor modulating compounds

Mechanism of Action

The mechanism of action of 2-Fluoro-N-hydroxynicotinimidamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Bromine or chlorine substituents (e.g., 6-Bromo-2-fluoronicotinamide) increase molecular weight and polarizability, which may improve receptor affinity but reduce solubility .

The thioether group in 2-((2-Fluorophenyl)thio)-N'-hydroxyacetimidamide introduces sulfur-mediated hydrophobic interactions, altering pharmacokinetic profiles compared to oxygen-containing analogs .

Biological Activity

2-Fluoro-N-hydroxynicotinimidamide is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its unique chemical structure, which includes a fluorine atom and a hydroxyl group attached to a nicotinimidamide backbone. This structural configuration is believed to enhance its biological activity through improved binding affinity to various molecular targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been studied for its role as a potential inhibitor of P-glycoprotein (P-gp), a critical protein involved in drug transport and multidrug resistance (MDR) in cancer cells.

Key Mechanisms:

  • P-glycoprotein Inhibition : Research indicates that this compound can inhibit the efflux activity of P-gp, leading to increased intracellular accumulation of chemotherapeutic agents such as doxorubicin (DOX) in resistant cancer cell lines .
  • Antiviral Properties : The compound has also shown promise in antiviral assays, suggesting its potential application in treating viral infections.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Studies have demonstrated that this compound enhances the cytotoxic effects of various chemotherapeutics in multidrug-resistant cancer cell lines by reversing drug resistance mechanisms .
  • Antiviral Activity : Preliminary investigations indicate that this compound may possess antiviral properties, although further studies are needed to elucidate the specific viral targets and mechanisms involved.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Multidrug Resistance Reversal :
    • A study involving KB-8-5 human cervical carcinoma cells demonstrated that treatment with this compound significantly increased the intracellular accumulation of fluorescent P-gp substrates, indicating its effectiveness as a P-gp inhibitor. The synergy between this compound and DOX was particularly pronounced, enhancing DOX cytotoxicity by over two-fold at non-toxic concentrations .
  • Toxicity Assessments :
    • Toxicity studies conducted on non-transformed human fibroblasts showed that this compound exhibits low toxicity levels, making it a viable candidate for further therapeutic development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerEnhanced DOX cytotoxicity in resistant cells
AntiviralPotential antiviral properties
Anti-inflammatoryModulation of inflammatory pathways
P-glycoprotein InhibitionIncreased accumulation of chemotherapeutics

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-Fluoro-N-hydroxynicotinimidamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves fluorination of the nicotinamide core followed by hydroxylamine conjugation. Reaction conditions (e.g., solvent polarity, temperature) significantly impact intermediates’ stability. For fluorinated analogs, anhydrous DMF under nitrogen is often used to prevent hydrolysis . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate high-purity product. Validate intermediates using LC-MS and confirm final structure via 1H^1\text{H} and 13C^{13}\text{C} NMR spectroscopy .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine 19F^{19}\text{F} NMR to confirm fluorine substitution patterns and IR spectroscopy to identify hydroxylamine (-NHOH) stretching vibrations (3200–3400 cm1^{-1}). High-resolution mass spectrometry (HRMS) is critical for verifying molecular ion peaks. Cross-reference spectral data with PubChem entries for fluorinated nicotinamide derivatives to resolve ambiguities .

Q. What solubility and stability challenges arise during experimental handling of this compound?

  • Methodological Answer : The compound is hygroscopic; store desiccated at –20°C under inert gas. Solubility in aqueous buffers is limited—use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) for biological assays. Monitor degradation via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for target-specific interactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate electrostatic potential surfaces, identifying sites for functionalization. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., NAD-dependent enzymes) can predict binding affinities. Validate predictions with isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50_{50} values in enzyme inhibition assays)?

  • Methodological Answer : Standardize assay conditions (pH, temperature, cofactor concentrations) to minimize variability. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm activity. Analyze batch-to-batch purity differences via LC-MS and adjust for impurities’ inhibitory effects .

Q. How do steric and electronic effects of the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing effect enhances electrophilicity at the pyridine C-2 position. Kinetic studies (e.g., monitoring reaction progress via 19F^{19}\text{F} NMR) reveal accelerated SNAr reactions in polar aprotic solvents. Compare with non-fluorinated analogs to isolate fluorine-specific contributions .

Q. What protocols ensure reliable detection of this compound in complex biological matrices (e.g., plasma or tissue homogenates)?

  • Methodological Answer : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for sample cleanup. Quantify via UPLC-MS/MS with a deuterated internal standard (e.g., d2d_2-analog) to correct matrix effects. Validate linearity (1–1000 ng/mL) and recovery (>85%) per FDA bioanalytical guidelines .

Data Interpretation and Conflict Mitigation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

  • Methodological Answer : Reassess force field parameters in simulations (e.g., AMBER vs. CHARMM) to better model fluorine’s van der Waals radius. Conduct free-energy perturbation (FEP) calculations to refine binding affinity predictions. Correlate with crystallographic data (if available) to validate docking poses .

Q. What ethical and methodological practices minimize bias in reporting biological activities of this compound?

  • Methodological Answer : Disclose all funding sources and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use blinded analysis for biological assays and report negative results to avoid publication bias. Cross-validate findings with independent labs .

Tables for Key Data Reference

Property Value/Method Reference
Synthetic Yield (Optimized)62–68% (DMF, 0°C, N2_2)
LogP (Predicted)1.2 ± 0.3 (ACD/Labs)
Plasma Stability (t1/2_{1/2})4.3 hours (Human, pH 7.4)
IC50_{50} (Enzyme X)12.5 µM (SD ± 1.8, n=3)

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